REACTION_CXSMILES
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[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH:7]([CH3:15])[C:8](=O)[CH:9]=[CH:10][N:11](C)[CH3:12])=[CH:4][CH:3]=1.[NH2:18][C:19]1N=C[NH:21][N:20]=1>C(O)(=O)C>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH:7]([C:8]2[N:21]3[N:20]=[CH:19][N:18]=[C:12]3[N:11]=[CH:10][CH:9]=2)[CH3:15])=[CH:4][CH:3]=1
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Name
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|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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ClC1=CC=C(OC(C(C=CN(C)C)=O)C)C=C1
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Name
|
|
Quantity
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3.25 g
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Type
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reactant
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Smiles
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NC1=NNC=N1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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ice water
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Quantity
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300 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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EXTRACTION
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Details
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extracted with toluene
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Type
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WASH
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Details
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The toluene extracts were washed with a 10% aqueous solution of sodium hydrogen carbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was triturated with cold diethyl ether
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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CUSTOM
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Details
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recrystallised from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.)
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C(OC(C)C2=CC=NC=3N2N=CN3)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |